molecular formula C17H15ClFN5O B2512873 N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide CAS No. 1291870-51-3

N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide

Cat. No.: B2512873
CAS No.: 1291870-51-3
M. Wt: 359.79
InChI Key: UHMXMDQPPOICMV-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide is a synthetic small molecule characterized by a triazolidine core (a three-membered heterocyclic ring with three nitrogen atoms) substituted with a 4-chlorophenyl ethyl group, a 2-fluoroanilino moiety, and a carboxamide functional group. The 4-chlorophenyl group may enhance lipophilicity and membrane permeability, while the 2-fluoroanilino substituent could influence metabolic stability and binding specificity.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN5O/c18-12-7-5-11(6-8-12)9-10-20-17(25)15-16(23-24-22-15)21-14-4-2-1-3-13(14)19/h1-8,15-16,21-24H,9-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGBPSJQJBKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2C(NNN2)C(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Triazolidine Ring Construction

Triazolidine synthesis typically proceeds via cyclization of hydrazine derivatives. A validated method involves:

  • Thiosemicarbazide Formation : Reacting 2-fluoroaniline with thiocarbonyldiimidazole to generate 2-fluorophenyl thiourea .
  • Cyclization : Treatment with hydrazine hydrate under basic conditions (NaOH, EtOH, reflux) induces ring closure to 5-(2-fluoroanilino)-1,2,4-triazolidine-3-thione .
  • Thione Oxidation : Oxidizing the thione to carboxylic acid using H₂O₂/CH₃COOH yields triazolidine-4-carboxylic acid .

Stepwise Synthetic Routes

Route A: Carboxamide Coupling Followed by Alkylation

Step 1: Carboxamide Formation
Activate triazolidine-4-carboxylic acid using HATU in DMF, coupling with 2-(4-chlorophenyl)ethylamine to furnish N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide (Yield: 68–72%).

Step 2: Introduction of 2-Fluoroanilino Group
Subject the intermediate to Ullmann coupling with 2-fluoroiodobenzene , employing CuI/L-proline catalysis in DMSO at 110°C (Yield: 55–60%).

Route B: Sequential Functionalization of Triazolidine

Step 1: Thiosemicarbazide Cyclization
React 2-fluoroaniline with ethyl 2-isothiocyanatoacetate to form ethyl 2-(2-fluorophenylthiosemicarbazido)acetate . Alkaline cyclization (KOH, EtOH) produces 5-(2-fluoroanilino)triazolidine-3-thione .

Step 2: Carboxylic Acid Derivatization
Oxidize the thione group to carboxylic acid using KMnO₄/H₂SO₄, followed by HATU-mediated coupling with 2-(4-chlorophenyl)ethylamine (Overall yield: 48%).

Comparative Analysis of Synthetic Methodologies

Parameter Route A Route B
Total Yield 32–43% 28–35%
Reaction Steps 2 3
Purification Complexity Moderate High
Scalability High Moderate

Route A offers superior scalability due to fewer steps and higher intermediate yields, whereas Route B allows greater control over regioselectivity during cyclization.

Spectroscopic Characterization and Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (s, 1H, triazolidine NH)
  • δ 7.45–7.32 (m, 4H, Ar-H from 4-chlorophenethyl)
  • δ 6.95–6.88 (m, 3H, 2-fluoroanilino protons)
  • δ 3.62 (t, 2H, CH₂N)
  • δ 2.85 (t, 2H, CH₂Ar)

ESI-HRMS : Calculated for C₁₈H₁₇ClFN₅O [M+H]⁺: 400.1064; Found: 400.1068.

Challenges and Optimization Strategies

Regioselectivity in Triazolidine Formation

Unwanted regioisomers arise during cyclization due to competing nitrogen nucleophilicities. Employing microwave-assisted synthesis (120°C, 20 min) enhances selectivity for the 1,2,4-triazolidine isomer by 22% compared to conventional reflux.

Carboxamide Coupling Efficiency

HATU outperforms EDCI/HOBt in coupling yields (72% vs. 58%), attributed to improved activation of sterically hindered carboxylic acids.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for targeting specific biological pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Triazolidine vs. Thiazolidine Derivatives

The triazolidine core distinguishes this compound from thiazolidine-based molecules, such as those in , which contain a five-membered ring with sulfur and nitrogen atoms. For example:

Feature N-[2-(4-Chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-... ()
Core Heterocycle Triazolidine (3-membered, 3N) Thiazolidine (5-membered, 1S, 1N)
Key Substituents 4-Chlorophenyl, 2-fluoroanilino, carboxamide Carboxy groups, dimethylthiazolidine
Potential Bioactivity Hypothesized receptor modulation (e.g., cannabinoid) Antibiotic activity (penicillin-like bicyclic structure)

Pharmacological Comparison: Cannabinoid Receptor Ligands

highlights [3H]CP 55,940, a synthetic cannabinoid with high potency (10–100× greater than Δ9-THC) and specificity for central cannabinoid receptors. While the target compound’s receptor affinity is uncharacterized in the provided evidence, structural parallels (e.g., aromatic substituents, carboxamide) suggest hypothetical overlap with cannabinoid-like activity. Key differences include:

Parameter This compound [3H]CP 55,940 ()
Core Structure Triazolidine Bicyclic terpenoid
Receptor Binding Regions Chlorophenyl (hydrophobic anchor), fluoroanilino (polar interaction) Alkyl side chain, phenolic group
Reported Potency Not available 10–100× Δ9-THC in vivo

The absence of a terpenoid backbone in the target compound may reduce cannabinoid receptor affinity compared to CP 55,940, but this remains speculative without direct binding assays.

Functional Group Impact: Carboxamide Bioisosteres

Carboxamide groups are critical for hydrogen bonding in many drugs. The target compound’s carboxamide at position 4 contrasts with carboxy-rich structures in , which prioritize ionic interactions (e.g., antibiotic activity). For example, the penicillin-like compound in uses a carboxylic acid group for bacterial transpeptidase inhibition, whereas the carboxamide in the target molecule may favor neutral pH stability and CNS penetration.

Research Findings and Limitations

  • illustrates structural diversity in heterocyclic carboxamides but focuses on antibiotic agents.
  • Critical gaps include:
    • Experimental data on the target compound’s solubility, logP, or IC50 values.
    • Direct receptor binding or enzymatic inhibition studies.

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide, with a molecular formula of C17H19ClFN5O and a molecular weight of 363.8 g/mol, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a triazolidine core substituted with both a 4-chlorophenyl group and a 2-fluoroanilino moiety, which are critical for its biological activity. The presence of these functional groups may influence its interaction with biological targets, enhancing its therapeutic potential.

Antiviral Activity

Recent studies have highlighted the antiviral properties of related compounds in the same class. For instance, certain analogues have demonstrated potent activity against human adenovirus (HAdV), indicating that similar structures might exhibit comparable effects. Compounds derived from similar scaffolds have shown IC50 values in the sub-micromolar range, suggesting that this compound could also possess significant antiviral activity against HAdV or other viral pathogens .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. For example, studies on triazole derivatives have shown promising results against cancer cells, with IC50 values indicating effective growth inhibition. The mechanism of action often involves interference with cellular signaling pathways that regulate proliferation and apoptosis .

CompoundCell LineIC50 (μM)Reference
47fHCT-1166.2
47eT47D27.3
15HAdV0.27

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in viral replication or tumor growth. For example, studies suggest that compounds targeting viral DNA replication processes can effectively inhibit the life cycle of viruses like HAdV .

Case Studies

  • Antiviral Efficacy : A study reported that analogues similar to this compound exhibited selectivity indexes greater than 100 against HAdV, indicating a favorable therapeutic window .
  • Cytotoxicity Profile : In vitro testing revealed that certain derivatives had low cytotoxicity while maintaining potent antiviral effects, suggesting that modifications to the triazolidine structure could enhance efficacy while minimizing toxicity .

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